molecular formula C13H24O4 B108112 Diethyl 2-isopropyl-2-propylmalonate CAS No. 62391-98-4

Diethyl 2-isopropyl-2-propylmalonate

Cat. No. B108112
CAS RN: 62391-98-4
M. Wt: 244.33 g/mol
InChI Key: OFOXHBRNNXYCMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Diethyl 2-isopropyl-2-propylmalonate: An Overview this compound, also known as DIIPM, is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a versatile reagent that can be used in various organic synthesis reactions, making it a valuable tool for chemists. In Synthesis Method DIIPM is synthesized through a multistep process that involves the condensation of diethyl malonate with 2-bromo-2-methylpropane in the presence of a base. This reaction results in the formation of the intermediate compound, which is then hydrolyzed to produce DIIPM. The synthesis method is relatively simple and can be carried out in a laboratory setting. Scientific Research Applications DIIPM has been widely used in scientific research due to its versatile nature. It can be used as a reagent in various organic synthesis reactions, including the synthesis of α,α-disubstituted amino acids, β-keto esters, and α,β-unsaturated esters. Furthermore, DIIPM has been used as a chiral auxiliary in asymmetric synthesis reactions, allowing for the production of enantiomerically pure compounds. Mechanism of Action The mechanism of action of DIIPM is not well understood, but it is believed to act as a nucleophile in organic synthesis reactions. DIIPM can undergo a variety of reactions, including Michael additions, aldol reactions, and Claisen condensations. These reactions are believed to be facilitated by the unique structure of DIIPM, which contains two ester groups and a branched alkyl chain. Biochemical and Physiological Effects There is limited information on the biochemical and physiological effects of DIIPM. However, studies have shown that DIIPM is not toxic to cells and does not cause significant changes in cell viability or proliferation. Furthermore, DIIPM has been shown to have low toxicity in animal studies, indicating that it may be safe for use in laboratory experiments. Advantages and Limitations for Lab Experiments DIIPM has several advantages for use in laboratory experiments. It is a versatile reagent that can be used in a variety of organic synthesis reactions, making it a valuable tool for chemists. Furthermore, DIIPM is relatively easy to synthesize and has low toxicity, making it a safe and convenient option for laboratory use. However, there are also limitations to the use of DIIPM in laboratory experiments. One limitation is that DIIPM can be expensive to purchase, which may limit its use in some laboratories. Additionally, DIIPM can be difficult to handle due to its sensitivity to moisture and air, which can affect its reactivity and yield. Future Directions There are several future directions for research on DIIPM. One area of research could focus on the development of new synthetic methods using DIIPM as a reagent. Additionally, further research could explore the use of DIIPM as a chiral auxiliary in asymmetric synthesis reactions. Furthermore, research could investigate the potential applications of DIIPM in drug discovery and development. Conclusion In conclusion, DIIPM is a versatile reagent that has gained significant attention in scientific research due to its unique properties. It can be used in various organic synthesis reactions and has low toxicity, making it a safe and convenient option for laboratory use. Further research is needed to explore the potential applications of DIIPM in drug discovery and development and to develop new synthetic methods using DIIPM as a reagent.

Scientific Research Applications

1. Synthesis of Fluorooxindole and 2-Fluoro-2-Arylacetic Acid Derivatives

Diethyl 2-fluoromalonate ester, a derivative of Diethyl 2-isopropyl-2-propylmalonate, is used as a building block for synthesizing 2-fluoro-2-arylacetic acid and fluorooxindole derivatives. This process involves nucleophilic aromatic substitution reactions with ortho-fluoronitrobenzene substrates, followed by decarboxylation, esterification, and reductive cyclization processes (Harsanyi et al., 2014).

2. Batch-to-Continuous Process Design for Claisen Ester Condensation

Diethyl 2-ethyl-2-phenylmalonate synthesis, a related compound, is used in a novel reactor and process for the industrial production of diethyl 2-ethyl-2-phenylmalonate. This process enables continuous operation, significantly reducing the time and energy consumption compared to batch operations (Zhao et al., 2020).

3. Manufacturable Synthesis of Valproic Acid Conjugates

Diethyl propylmalonate, closely related to this compound, is used in the efficient synthesis of a chemiluminescent valproic acid conjugate. This demonstrates the potential of such compounds in the preparation of pharmaceutical derivatives (Grote & Chen, 2014).

4. Synthesis of Arylglycines

Diethyl N-Boc-iminomalonate, a derivative, serves as a reactive electrophilic glycine equivalent in the synthesis of aryl N-Boc-aminomalonates and arylglycines, showcasing its role in complex organic synthesis (Calí & Begtrup, 2004).

5. Schiff-base Template Synthesis of Tetra-aza Macrocycles

Diethylmalonate acts as an efficient locking fragment in the Cu II directed synthesis of 14-membered tetra-aza-macrocycles. This illustrates its utility in macrocyclic chemistry and coordination compounds (Fabbrizzi et al., 1996).

6. Synthesis of Novel Electron Donors for Propylene Polymerization

Diethyl malonate is used in synthesizing electron donors, which are subsequently applied to propylene polymerization. This highlights its potential in materials science and polymer chemistry (Guo et al., 2012).

Mechanism of Action

The mechanism of action of “Diethyl 2-isopropyl-2-propylmalonate” is not specified in the available resources .

Safety and Hazards

The safety data sheet for a related compound, “Diethyl malonate”, indicates that it is a combustible liquid, causes serious eye irritation, and is harmful to aquatic life . It is recommended to keep away from heat, sparks, open flames, and hot surfaces .

Future Directions

The future directions for the use and study of “Diethyl 2-isopropyl-2-propylmalonate” are not specified in the available resources .

properties

IUPAC Name

diethyl 2-propan-2-yl-2-propylpropanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24O4/c1-6-9-13(10(4)5,11(14)16-7-2)12(15)17-8-3/h10H,6-9H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFOXHBRNNXYCMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C(C)C)(C(=O)OCC)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20344756
Record name Diethyl 2-isopropyl-2-propylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

62391-98-4
Record name Diethyl 2-isopropyl-2-propylmalonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20344756
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution of diethylisopropylmalonate (10.1g) in 15 ml of a 25% solution of HMPT (hexamethylphosphorus triamide) in toluene was added dropwise over 15 minutes to a suspension of sodium hydride (70 mM) in 25% HMPT/toluene (15 ml) at 50°-70° C. N-propyl iodide (17.0g) was then added over 30 minutes at 70°-100° C. and the mixture stirred at 120°-130° C. for 11/2 hours. After cooling, methylated spirits (10 ml) was added and the mixture poured onto a mixture of ice/hydrochloric acid. The product was extracted with ether, the ethereal extracts washed with sodium bicarbonate (X2), then water and dried over anhydrous magnesium sulphate. Removal of the solvent gave diethyl 2-isopropyl-2-propylmalonate as a yellow liquid b.p. 92°-94°/1 mm Hg. 87% yield.
Quantity
10.1 g
Type
reactant
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
HMPT toluene
Quantity
15 mL
Type
solvent
Reaction Step One
Quantity
17 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
[Compound]
Name
methylated spirits
Quantity
10 mL
Type
solvent
Reaction Step Four

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diethyl 2-isopropyl-2-propylmalonate
Reactant of Route 2
Reactant of Route 2
Diethyl 2-isopropyl-2-propylmalonate
Reactant of Route 3
Reactant of Route 3
Diethyl 2-isopropyl-2-propylmalonate
Reactant of Route 4
Reactant of Route 4
Diethyl 2-isopropyl-2-propylmalonate
Reactant of Route 5
Diethyl 2-isopropyl-2-propylmalonate
Reactant of Route 6
Diethyl 2-isopropyl-2-propylmalonate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.